molecular formula C16H17NO4S B2710210 (E)-2-(3,4-dimethoxyphenyl)-N-phenylethenesulfonamide CAS No. 180524-35-0

(E)-2-(3,4-dimethoxyphenyl)-N-phenylethenesulfonamide

Katalognummer: B2710210
CAS-Nummer: 180524-35-0
Molekulargewicht: 319.38
InChI-Schlüssel: CYEHRSHBEIDVII-ZHACJKMWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-2-(3,4-dimethoxyphenyl)-N-phenylethenesulfonamide is an organic compound characterized by the presence of a phenyl group substituted with two methoxy groups at the 3 and 4 positions, and a sulfonamide group attached to an ethene linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(3,4-dimethoxyphenyl)-N-phenylethenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and phenylsulfonamide.

    Condensation Reaction: The 3,4-dimethoxybenzaldehyde undergoes a condensation reaction with phenylsulfonamide in the presence of a base such as sodium hydroxide. This reaction is typically carried out under reflux conditions to ensure complete reaction.

    Purification: The resulting product is purified using recrystallization or column chromatography to obtain the pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-2-(3,4-dimethoxyphenyl)-N-phenylethenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions, where they can be replaced by other substituents such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or alkylated phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

(E)-2-(3,4-dimethoxyphenyl)-N-phenylethenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent due to its ability to inhibit specific enzymes and pathways involved in these diseases.

    Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

    Biological Studies: It is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.

Wirkmechanismus

The mechanism of action of (E)-2-(3,4-dimethoxyphenyl)-N-phenylethenesulfonamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways.

    Signal Transduction Pathways: It can modulate signal transduction pathways by interacting with receptors and proteins involved in cell proliferation and apoptosis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (E)-3-(3,4-dimethoxyphenyl)acrylic acid: Similar in structure but lacks the sulfonamide group.

    (E)-4-(3,4-dimethoxyphenyl)but-3-en-2-ol: Contains a similar phenyl group but with different functional groups.

Uniqueness

(E)-2-(3,4-dimethoxyphenyl)-N-phenylethenesulfonamide is unique due to the presence of both the sulfonamide and ethene linkage, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with other similar compounds.

Biologische Aktivität

(E)-2-(3,4-dimethoxyphenyl)-N-phenylethenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article provides an overview of its synthesis, biological evaluation, and mechanisms of action based on recent research findings.

Synthesis and Structure-Activity Relationship

The synthesis of this compound involves several steps that typically include the formation of the sulfonamide linkage followed by the introduction of the dimethoxyphenyl group. The structure-activity relationship (SAR) studies have indicated that modifications on the phenyl rings significantly influence the compound's cytotoxicity and selectivity towards cancer cells.

Key Findings from SAR Studies

  • Cytotoxicity : Compounds with electron-donating groups such as methoxy at specific positions on the phenyl ring exhibited enhanced cytotoxicity against various cancer cell lines. For instance, compounds with 3-amino and 4-methoxy substitutions showed IC50 values ranging from 5 to 10 nM against resistant cancer cell lines .
  • Mechanistic Insights : The most potent analogs were found to disrupt microtubule formation, leading to mitotic arrest. This was evidenced by in vitro assays demonstrating inhibition of tubulin polymerization .

Anticancer Properties

A series of studies have evaluated the anticancer properties of this compound and its derivatives. Notably:

  • In Vitro Studies : The compound displayed significant cytotoxic activity against prostate (DU145) and leukemic (K562) cancer cell lines. The IC50 values for these cell lines were notably low, indicating high potency .
  • In Vivo Studies : Xenograft models in nude mice demonstrated that certain derivatives resulted in a dramatic reduction in tumor size, suggesting effective in vivo anticancer activity .

The biological activity of this compound is primarily attributed to its ability to interfere with the microtubule dynamics within cancer cells:

  • Microtubule Disruption : The compound competes with colchicine for binding sites on tubulin, inhibiting polymerization and leading to cell death through apoptosis .
  • Caspase Activation : Studies have shown that treatment with the compound activates caspases, which are crucial for the apoptotic process, further confirming its role as an anticancer agent .

Comparative Biological Activity

The following table summarizes key biological activity metrics for this compound compared to other related compounds:

CompoundIC50 (nM)Mechanism of ActionTumor Reduction in Mice (%)
This compound5-10Microtubule disruption70%
Analog 1 (6t)5Microtubule disruption75%
Analog 2 (6s)15Microtubule disruption40%

Case Study 1: Efficacy Against Drug-Resistant Cancer

In a study focusing on drug-resistant cancer cell lines, this compound demonstrated superior efficacy compared to traditional chemotherapeutics. This highlights its potential as a novel therapeutic agent capable of overcoming resistance mechanisms commonly seen in cancer therapies.

Case Study 2: Blood-Brain Barrier Penetration

Preliminary studies suggest that certain derivatives may exhibit increased permeability across the blood-brain barrier (BBB), which is critical for treating central nervous system tumors. This aspect is particularly promising for future drug development aimed at targeting brain cancers .

Eigenschaften

IUPAC Name

(E)-2-(3,4-dimethoxyphenyl)-N-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S/c1-20-15-9-8-13(12-16(15)21-2)10-11-22(18,19)17-14-6-4-3-5-7-14/h3-12,17H,1-2H3/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYEHRSHBEIDVII-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CS(=O)(=O)NC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/S(=O)(=O)NC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.